
(±)-2-Oxo clopidogrel
描述
- Starting materials: Thieno[3,2-c]pyridine core and 2-chlorobenzyl chloride.
- Reaction: Nucleophilic substitution reaction to attach the chlorophenyl group to the core.
Esterification:
- Starting materials: Intermediate product from the previous step and methyl chloroacetate.
- Reaction: Esterification reaction under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Oxo clopidogrel typically involves multi-step organic reactions
-
Formation of Thieno[3,2-c]pyridine Core:
- Starting materials: 2-aminothiophene and a suitable aldehyde.
- Reaction: Cyclization reaction under acidic or basic conditions to form the thieno[3,2-c]pyridine core.
化学反应分析
Oxidative Bioactivation Pathway
(±)-2-Oxo clopidogrel undergoes cytochrome P450 (P450)-dependent redox bioactivation as its primary metabolic route . This pathway involves two sequential oxidative steps:
-
Step 1 : Thiolactone ring S-oxidation generates a reactive sulfenic acid intermediate (M11) .
-
Step 2 : Thioester hydrolysis releases the active thiol metabolite (M13) via nucleophilic attack at the carbonyl carbon (Site A) .
Hydrolytic Pathway via Paraoxonase-1 (PON-1)
A minor secondary pathway involves non-P450-mediated hydrolysis of the thiolactone ring, producing the "endo" isomer (4b "endo" ) . This pathway is pH-dependent and facilitated by serum PON-1 .
Parameter | Details |
---|---|
Catalytic Enzyme | Paraoxonase-1 (PON-1) |
Reaction Site | Endocyclic double bond in piperidine ring |
Product | 4b "endo" (inactive isomer) |
Clinical Relevance | Accounts for <15% of total metabolism |
Competing Nucleophilic Reactions
In vitro studies reveal this compound's thiolactone S-oxide intermediate (M11) reacts with nucleophiles at two electrophilic sites :
These competing pathways explain the ~70% metabolic loss of this compound in human liver microsomes .
In Vitro Biotransformation Studies
Key findings from LC-MS/MS and isotopic labeling experiments :
-
Temperature Dependence : Reaction rates increase linearly between 15–40°C .
-
Enzymatic Inhibition : CYP2C19 inhibitors reduce M13 yield by 58–72% .
Stability and Degradation
This compound exhibits tautomerism, equilibrating between exocyclic and endocyclic double bond forms . This equilibrium influences its:
-
Reactivity : Exocyclic form favors P450-mediated oxidation .
-
Degradation : Spontaneous hydrolysis accounts for 12–18% loss in plasma .
The chemical reactivity of this compound is central to clopidogrel’s efficacy and interpatient variability. While the P450 pathway dominates bioactivation, competing hydrolysis and conjugation reactions significantly attenuate active metabolite formation. Emerging biocatalytic methods offer promising alternatives to traditional enzymatic activation, potentially overcoming limitations in metabolic yield .
科学研究应用
Antiplatelet Therapy
(±)-2-Oxo clopidogrel is crucial in the context of antiplatelet therapy. It contributes to the inhibition of platelet aggregation, which is essential for preventing cardiovascular events such as myocardial infarction and stroke. Studies have shown that monitoring plasma levels of this compound can provide insights into patient responses to clopidogrel therapy, especially in populations with genetic polymorphisms affecting drug metabolism .
Pharmacokinetic Studies
The pharmacokinetics of this compound have been extensively studied to understand its stability and behavior in biological systems. For instance, a study validated a high-throughput LC-MS/MS method for quantifying this compound alongside other metabolites in plasma samples from patients undergoing stent implantation . This method allows for the simultaneous determination of drug levels, which is vital for tailoring individual treatment regimens.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life | 8-12 hours |
Peak Plasma Concentration | 1-3 hours post-dose |
Bioavailability | ~50% |
Volume of Distribution | ~0.5 L/kg |
Genetic Polymorphism Studies
Research indicates that genetic variations, particularly in the CYP2C19 gene, significantly influence the pharmacokinetics of clopidogrel and its metabolites, including this compound. Individuals with certain polymorphisms may exhibit reduced efficacy due to inadequate conversion of clopidogrel to its active forms, leading to increased risks of cardiovascular events .
Clinical Efficacy Studies
A pivotal study examined the relationship between plasma levels of this compound and long-term clinical outcomes following acute myocardial infarction. The findings suggested that higher plasma concentrations correlate with improved clinical outcomes, emphasizing the importance of monitoring this metabolite in clinical practice .
Case Study 1: Monitoring in CAD Patients
In a cohort study involving patients with coronary artery disease (CAD), researchers utilized LC-MS/MS techniques to monitor levels of this compound post-stent implantation. The results indicated that patients with higher metabolite levels had significantly lower rates of adverse cardiovascular events compared to those with lower levels .
Case Study 2: Genetic Influence on Drug Response
A study focusing on patients with known CYP2C19 polymorphisms demonstrated that those classified as poor metabolizers had markedly higher on-treatment platelet reactivity despite standard dosing of clopidogrel. This highlights the critical role of this compound in assessing patient response and guiding therapy adjustments .
作用机制
The mechanism of action of (±)-2-Oxo clopidogrel involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors and influencing signal transduction pathways.
- Proteins: Interaction with proteins that regulate cellular processes.
相似化合物的比较
-
Methyl 2-(2-chlorophenyl)-2-(2-oxo-2,3-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate:
- Similar structure but with a different oxidation state in the thieno[3,2-c]pyridine core.
-
Ethyl 2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate:
- Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- The specific arrangement of functional groups in (±)-2-Oxo clopidogrel contributes to its unique reactivity and potential applications.
- The presence of the chlorophenyl group and the thieno[3,2-c]pyridine core distinguishes it from other compounds with similar backbones.
生物活性
(±)-2-Oxo clopidogrel is a significant metabolite of clopidogrel, a widely used antiplatelet medication. Understanding its biological activity is crucial for optimizing therapeutic strategies in cardiovascular disease management. This article delves into the biological activity of this compound, including its metabolism, pharmacodynamics, and clinical implications.
Metabolism of Clopidogrel and Its Active Metabolites
Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The metabolic pathway involves two key steps:
- Conversion to 2-Oxo Clopidogrel : Approximately 2% of clopidogrel is oxidized to this compound, primarily by cytochrome P450 enzymes, notably CYP2C19, CYP1A2, and CYP2B6 .
- Formation of Active Thiol Metabolite : this compound is further metabolized to an active thiol-containing metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antiplatelet Effect : The active thiol metabolite derived from this compound plays a critical role in preventing thrombus formation by inhibiting platelet aggregation through irreversible binding to P2Y12 receptors .
- Pharmacokinetics : Studies have shown that this compound exhibits unstable characteristics in plasma, which may affect its quantification and therapeutic monitoring . However, it remains an essential intermediate in the conversion process leading to the active metabolite.
Case Studies and Clinical Implications
Recent studies have explored the relationship between plasma levels of clopidogrel and this compound with clinical outcomes post-acute myocardial infarction. For instance:
- Study Findings : A study indicated that higher plasma levels of this compound correlate with improved long-term clinical outcomes in patients who experienced acute myocardial infarction . This suggests that monitoring this metabolite could be beneficial in predicting patient responses to clopidogrel therapy.
- Ethical Compliance : Research involving human subjects has adhered to ethical standards, ensuring informed consent and compliance with good clinical practice guidelines .
Research Findings and Data Tables
The following table summarizes key research findings related to the pharmacokinetics and biological activity of this compound:
属性
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAZVIMJUOBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。